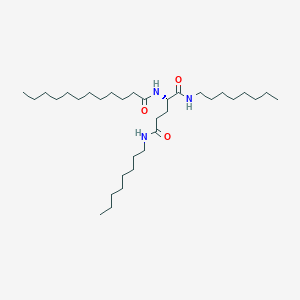
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is a chemical compound that belongs to the class of glutamides It is characterized by the presence of a dodecanoyl group attached to the nitrogen atom at position 2 and dioctyl groups attached to the nitrogen atoms at positions 1 and 5 of the L-glutamamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide typically involves the acylation of L-glutamamide with dodecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The dioctyl groups are introduced through a subsequent alkylation reaction using octyl bromide and a suitable base like sodium hydride.
Industrial Production Methods
Industrial production of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoyl or dioctyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new amides or substituted glutamides.
Wissenschaftliche Forschungsanwendungen
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N2-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~2~-Dodecanoyl-N~1~,N~5~-dioctadecyl-L-glutamamide: Similar structure but with longer alkyl chains.
N-C12-deoxysphingosine: A sphingolipid with a similar dodecanoyl group but different backbone structure.
Uniqueness
N~2~-Dodecanoyl-N~1~,N~5~-dioctyl-L-glutamamide is unique due to its specific combination of dodecanoyl and dioctyl groups attached to the L-glutamamide backbone. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
63663-44-5 |
|---|---|
Molekularformel |
C33H65N3O3 |
Molekulargewicht |
551.9 g/mol |
IUPAC-Name |
(2S)-2-(dodecanoylamino)-N,N'-dioctylpentanediamide |
InChI |
InChI=1S/C33H65N3O3/c1-4-7-10-13-16-17-18-19-22-25-32(38)36-30(33(39)35-29-24-21-15-12-9-6-3)26-27-31(37)34-28-23-20-14-11-8-5-2/h30H,4-29H2,1-3H3,(H,34,37)(H,35,39)(H,36,38)/t30-/m0/s1 |
InChI-Schlüssel |
IOBUSPAWZOPJHI-PMERELPUSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCCCCC)C(=O)NCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


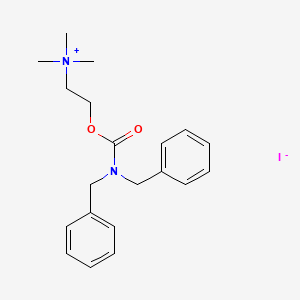
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)


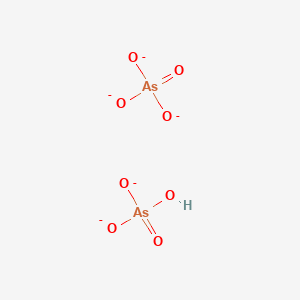
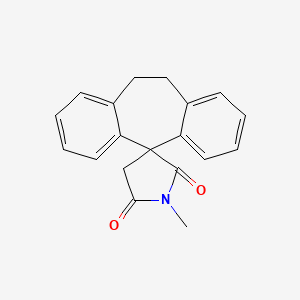

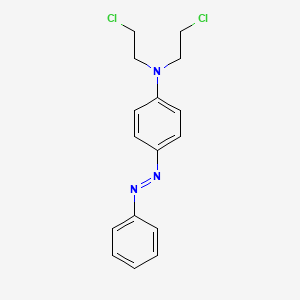

![Octyl 2-[(2,6-dichloropyridin-3-YL)oxy]propanoate](/img/structure/B14504473.png)

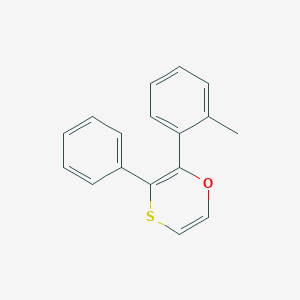
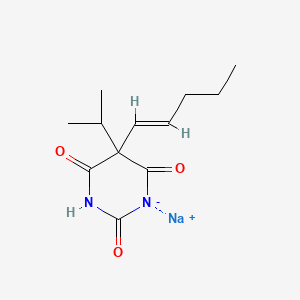
![1-[(2-Carboxypropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14504498.png)
